

chemical structure and properties of sulfadoxine

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Compound of Interest		
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Sulfadoxine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadoxine is a long-acting sulfonamide antimicrobial agent primarily utilized in combination with pyrimethamine for the prevention and treatment of malaria. Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of susceptible organisms like Plasmodium falciparum. This inhibition disrupts the synthesis of essential nucleic acids and amino acids, ultimately leading to the cessation of cell growth and replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile of **sulfadoxine**, presenting quantitative data in structured tables and detailing relevant experimental methodologies.

Chemical Structure and Identification

Sulfadoxine, with the systematic IUPAC name 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, is a synthetic compound belonging to the sulfonamide class of drugs. [1][2][3] Its chemical structure is characterized by a sulfanilamide core linked to a dimethoxypyrimidine ring.

Table 1: Chemical Identifiers of Sulfadoxine



Identifier	Value
IUPAC Name	4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[1][2]
Chemical Formula	C12H14N4O4S
Molecular Weight	310.33 g/mol
SMILES String	COC1=NC=NC(NS(=O) (=O)C2=CC=C(N)C=C2)=C1OC
CAS Number	2447-57-6
Synonyms	Sulphadoxine, Sulforthomidine, Fanasil

Physicochemical Properties

The physicochemical properties of **sulfadoxine** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of Sulfadoxine

Property	Value
Melting Point	190-194 °C
Solubility (Water)	Very slightly soluble
рКа	~6.16 (predicted)
LogP (Octanol/Water)	0.7

Experimental Protocols for Physicochemical Property Determination

2.1.1. Melting Point Determination

The melting point of **sulfadoxine** can be determined using the capillary melting point method. A small, powdered sample of the compound is packed into a capillary tube, which is then heated



in a calibrated melting point apparatus. The temperature range over which the substance melts, from the appearance of the first liquid droplet to complete liquefaction, is recorded as the melting point. A sharp melting range is indicative of high purity.

2.1.2. Solubility Determination

The equilibrium solubility of **sulfadoxine** in water can be determined using the shake-flask method. An excess amount of the solid drug is added to a known volume of water in a sealed container. The mixture is then agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove undissolved solid, and the concentration of **sulfadoxine** in the saturated solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

2.1.3. pKa Determination

The acid dissociation constant (pKa) of **sulfadoxine** can be determined by potentiometric titration or by UV-Vis spectrophotometry. In the spectrophotometric method, the UV-Vis absorbance of a **sulfadoxine** solution is measured at various pH values. The pKa is then calculated from the changes in absorbance as the molecule transitions between its ionized and non-ionized forms.

2.1.4. Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP), a measure of a drug's lipophilicity, is commonly determined using the shake-flask method. A known amount of **sulfadoxine** is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is established, after which the two phases are separated. The concentration of **sulfadoxine** in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfadoxine exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the de novo folate biosynthesis



pathway in various microorganisms, including the malaria parasite Plasmodium falciparum. Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, **sulfadoxine** prevents the parasite from replicating and ultimately leads to its death.

The mechanism of action involves **sulfadoxine**, which is structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), competing with PABA for the active site of the enzyme. This competitive inhibition prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to dihydrofolate.

Below is a diagram illustrating the folate biosynthesis pathway and the site of action of sulfadoxine.



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Caption: Folate biosynthesis pathway and the inhibitory action of **sulfadoxine**.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of **sulfadoxine** is largely determined by its pharmacokinetic and pharmacodynamic properties. It is characterized by a long elimination half-life, which contributes to its use in prophylactic regimens.

Table 3: Pharmacokinetic Parameters of **Sulfadoxine** in Adults



Parameter	Value
Time to Peak Plasma Concentration (Tmax)	2-8 hours
Protein Binding	88-93%
Volume of Distribution (Vd)	0.14 L/kg
Elimination Half-life (t½)	4.8 - 10.6 days
Clearance (CL)	Varies significantly with age and pregnancy status.
Metabolism	Primarily acetylated in the liver to N4-acetylsulfadoxine.

Experimental Protocols for Pharmacokinetic Analysis

The pharmacokinetic parameters of **sulfadoxine** are typically determined through clinical studies involving healthy volunteers or patients. Following oral administration of a single dose, serial blood samples are collected over an extended period. The concentration of **sulfadoxine** and its major metabolite in plasma or whole blood is then quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters such as Tmax, Cmax (peak plasma concentration), AUC (area under the concentration-time curve), Vd, CL, and t½ are then calculated.

Conclusion

Sulfadoxine remains an important tool in the global effort to combat malaria, primarily through its synergistic combination with pyrimethamine. Its well-characterized chemical structure and physicochemical properties have enabled the development of stable and effective oral formulations. A thorough understanding of its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, is fundamental to appreciating its therapeutic role and the mechanisms of resistance. The pharmacokinetic profile of **sulfadoxine**, particularly its long half-life, underpins its utility in both treatment and prophylaxis. Continued research into the



properties and clinical application of **sulfadoxine** is essential for optimizing its use and overcoming the challenges of drug resistance.

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